molecular formula C7H6N2OS B063744 2-(Methylthio)oxazolo[5,4-c]pyridine CAS No. 169205-96-3

2-(Methylthio)oxazolo[5,4-c]pyridine

Cat. No. B063744
M. Wt: 166.2 g/mol
InChI Key: DEGNWJBCNBPOPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-(Methylthio)oxazolo[5,4-c]pyridine” often involves innovative strategies to form the complex heterocyclic structures efficiently. For instance, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines is achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, demonstrating a method for constructing similar skeletons through direct oxidative bond formation with high yields and short reaction times (Zheng et al., 2014). Furthermore, the construction of 2-Aminothiazolo[5,4-c]pyridines via K3[Fe(CN)6] oxidized SP2 CH Functionalization showcases an approach to synthesize closely related compounds through intramolecular oxidation and CS bond formation, highlighting a radical mechanism-promoted cyclization (Wu & Zhi, 2016).

Molecular Structure Analysis

The molecular structure of compounds within the “2-(Methylthio)oxazolo[5,4-c]pyridine” family is characterized by their heterocyclic frameworks, which are crucial for their chemical reactivity and properties. Studies on oxazolo[5,4-b]pyridines and related structures offer insights into their structural features, as demonstrated by the synthesis and characterization efforts that provide a foundation for understanding the molecular arrangement and electronic distribution critical for their reactivity and potential applications (Gelmi et al., 1992).

Chemical Reactions and Properties

“2-(Methylthio)oxazolo[5,4-c]pyridine” and its derivatives undergo various chemical reactions, leveraging the reactive sites on both the oxazolo and pyridine rings. These reactions include oxidative functionalization, intramolecular cyclization, and interactions with different reagents to form new bonds and structures, illustrating the compound's versatile chemistry and the potential for further functionalization (Ghattas & Moustafa, 2000).

Scientific Research Applications

  • Fused Pyridine Derivatives

    • Scientific Field : Drug Design and Medicinal Chemistry
    • Application Summary : Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry. The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
    • Results or Outcomes : These compounds are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
  • Oxazolo[5,4-d]pyrimidines

    • Scientific Field : Pharmacology
    • Application Summary : Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .
    • Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides .
    • Results or Outcomes : These compounds are used as potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .
  • Benzo[c,d]indole-oxazolopyridine Cyanine Dye

    • Scientific Field : Biochemistry
    • Application Summary : This compound is used for the highly sensitive imaging of nucleolar RNA in living cells .
    • Methods of Application : The compound is dissolved in DMSO to obtain the stock solutions. The stock solutions are kept at 4°C in the dark before their use .
    • Results or Outcomes : The compound provides bright and light-up sensing of RNA, enabling highly sensitive imaging of nucleolar RNA in living cells .
  • Oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine

    • Scientific Field : Drug Design
    • Application Summary : This compound is used in drug design, with a focus on preserving the chlorine atom on the pyridine moiety offering a late-stage substitution site to progress drug design .
    • Methods of Application : The construction and subsequent orthogonal functionalization of this compound are achieved through intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation .
    • Results or Outcomes : The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety, offering a late-stage substitution site to progress drug design .
  • Benzo[c,d]indole-oxazolopyridine Cyanine Dye

    • Scientific Field : Biochemistry
    • Application Summary : This compound is used for the highly sensitive imaging of nucleolar RNA in living cells .
    • Methods of Application : The compound is dissolved in DMSO to obtain the stock solutions. The stock solutions are kept at 4°C in the dark before their use .
    • Results or Outcomes : The compound provides bright and light-up sensing of RNA, enabling highly sensitive imaging of nucleolar RNA in living cells .
  • Oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine

    • Scientific Field : Drug Design
    • Application Summary : This compound is used in drug design, with a focus on preserving the chlorine atom on the pyridine moiety offering a late-stage substitution site to progress drug design .
    • Methods of Application : The construction and subsequent orthogonal functionalization of this compound are achieved through intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation .
    • Results or Outcomes : The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety, offering a late-stage substitution site to progress drug design .

Safety And Hazards

2-(Methylthio)oxazolo[5,4-c]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylsulfanyl-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-11-7-9-5-2-3-8-4-6(5)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNWJBCNBPOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437129
Record name 2-(Methylthio)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)oxazolo[5,4-c]pyridine

CAS RN

169205-96-3
Record name 2-(Methylthio)oxazolo[5,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169205-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MY Chu-Moyer, R Berger - The Journal of Organic Chemistry, 1995 - ACS Publications
Discussion The 2-(methylthio) oxazolopyridines 3a-d were chosen as the precursors to the desired products 2a-d for their ease of preparation286 from the corresponding aminopy-…
Number of citations: 51 pubs.acs.org
CJ O'Donnell, BN Rogers, BS Bronk… - Journal of medicinal …, 2010 - ACS Publications
A novel α7 nAChR agonist, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (24, CP-810,123), has been identified as a potential treatment for cognitive deficits …
Number of citations: 94 pubs.acs.org
MY Chu-Moyer, WE Ballinger, DA Beebe… - Journal of medicinal …, 2002 - ACS Publications
Optimization of a previously disclosed sorbitol dehydrogenase inhibitor (SDI, II) for potency and duration of action was achieved by replacing the metabolically labile N,N-…
Number of citations: 68 pubs.acs.org

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